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Compound of Interest

Compound Name: 7-Hydroxy-3,4-dihydrocarbostyril

Cat. No.: B194367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is

a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole.

Understanding its molecular structure, electronic properties, and spectroscopic characteristics

is crucial for optimizing synthetic routes and for the rational design of new derivatives with

potential therapeutic applications. While extensive experimental data exists, this technical

guide focuses on the theoretical and computational approaches that can be used to investigate

the properties of this molecule at a quantum mechanical level. This guide will serve as a

comprehensive resource for researchers interested in applying computational chemistry

methods to study 7-Hydroxy-3,4-dihydrocarbostyril and related compounds.

Molecular Structure and Properties
7-Hydroxy-3,4-dihydrocarbostyril possesses a bicyclic structure consisting of a benzene ring

fused to a dihydropyridinone ring, with a hydroxyl group substituted on the benzene ring. Its

fundamental properties are summarized in the table below.
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Property Value

Molecular Formula C₉H₉NO₂

Molecular Weight 163.17 g/mol

CAS Number 22246-18-0

IUPAC Name 7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Experimental Spectroscopic Data
Experimental spectroscopic data provides a benchmark for theoretical calculations. The

following tables summarize the available experimental Fourier-transform infrared (FTIR) and

proton nuclear magnetic resonance (¹H NMR) data for 7-Hydroxy-3,4-dihydrocarbostyril.

Table 1: Experimental FTIR Spectral Data[1]

Wavenumber (cm⁻¹) Assignment (Tentative)

~3400 O-H stretching

~3200 N-H stretching

~1680 C=O stretching (amide)

~1600-1450 Aromatic C=C stretching

~1300 C-N stretching

~1250 C-O stretching (phenol)

Note: The assignments are tentative and would be more definitively confirmed through

theoretical vibrational analysis.

Table 2: Experimental ¹H NMR Spectral Data[1]
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Chemical Shift
(ppm)

Multiplicity Integration
Assignment
(Tentative)

~9.5 s 1H -OH

~8.5 s 1H -NH

~7.0 d 1H Aromatic CH

~6.5 dd 1H Aromatic CH

~6.4 d 1H Aromatic CH

~2.8 t 2H
-CH₂- (adjacent to

C=O)

~2.5 t 2H
-CH₂- (adjacent to

aromatic ring)

Note: The chemical shifts and multiplicities are approximate and can vary depending on the

solvent and experimental conditions. Definitive assignment is best achieved by combining

experimental data with theoretical calculations.

Theoretical and Computational Protocols
To gain deeper insight into the molecular properties and to accurately assign spectroscopic

features, quantum chemical calculations are invaluable. The following protocols outline the

recommended computational methodologies for studying 7-Hydroxy-3,4-dihydrocarbostyril.

I. Geometry Optimization and Vibrational Analysis
A crucial first step in any theoretical study is to determine the molecule's most stable three-

dimensional structure. This is followed by a frequency calculation to predict the vibrational

spectrum (FTIR and Raman).

Protocol:

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is

recommended.
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Method: Density Functional Theory (DFT) is a robust and widely used method for molecules

of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common

and reliable choice.[2][3]

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good

balance between accuracy and computational cost. The inclusion of diffuse functions (++)

and polarization functions (d,p) is important for accurately describing the electronic structure,

especially the lone pairs and pi systems.[2][3]

Procedure:

Construct the initial 3D structure of 7-Hydroxy-3,4-dihydrocarbostyril.

Perform a geometry optimization calculation using the chosen DFT method and basis set.

Once the optimization has converged, perform a frequency calculation at the same level of

theory. The absence of imaginary frequencies will confirm that the optimized structure is a

true minimum on the potential energy surface.

The output of the frequency calculation will provide the theoretical vibrational frequencies,

which can be compared with the experimental FTIR data. A scaling factor (typically around

0.96-0.98 for B3LYP) may be applied to the calculated frequencies to improve agreement

with experimental values.[3]

II. NMR Chemical Shift Calculation
Theoretical calculation of NMR chemical shifts is a powerful tool for the definitive assignment of

experimental NMR spectra.

Protocol:

Software: A quantum chemistry software package with NMR calculation capabilities (e.g.,

Gaussian).

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for

calculating NMR chemical shifts. This should be performed using a DFT functional, with

B3LYP being a suitable choice.
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Basis Set: A basis set such as 6-311++G(d,p) is generally adequate for good results.

Procedure:

Use the optimized geometry of 7-Hydroxy-3,4-dihydrocarbostyril obtained from the

protocol above.

Perform a GIAO NMR calculation at the chosen level of theory.

The output will provide the absolute isotropic shielding values for each nucleus.

To obtain the chemical shifts, the calculated shielding values are typically referenced

against the calculated shielding of a standard compound (e.g., Tetramethylsilane - TMS) at

the same level of theory, using the equation: δ_sample = σ_TMS - σ_sample.

Visualizations
Visual representations are essential for understanding complex relationships and workflows in

computational chemistry.
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Caption: A typical workflow for the theoretical study of a small molecule.
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Caption: Relationship of 7-Hydroxy-3,4-dihydrocarbostyril to Aripiprazole.
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Conclusion
The theoretical study of 7-Hydroxy-3,4-dihydrocarbostyril, guided by the computational

protocols outlined in this guide, can provide profound insights into its chemical nature. By

combining experimental data with robust computational methods like DFT, researchers can

achieve a comprehensive understanding of its structure, vibrational and electronic properties,

and reactivity. This knowledge is not only academically significant but also holds practical value

for the pharmaceutical industry in the context of aripiprazole synthesis and the development of

novel therapeutics. The methodologies and workflows presented here offer a solid foundation

for further in-silico investigations of this important molecule and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b194367?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

